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Compound of Interest

Compound Name:
N-(2-Methoxyethyl)-N-

methylglycine hydrate

CAS No.: 1262771-95-8

Cat. No.: B3095374

Get Quote

Application Note: Synthesis and Utilization of N-(2-Methoxyethyl)glycine (N-Methoxyethyl

Sarcosine Analog) in Pharmaceutical Development

Abstract
This guide details the synthesis, polymerization, and pharmaceutical application of N-(2-

methoxyethyl)glycine (often referred to in industrial contexts as N-methoxyethyl sarcosine). As

a structural analog of sarcosine (N-methylglycine), this molecule serves as a critical monomer

for constructing polypeptoids—a class of peptidomimetics that offer the solubility and "stealth"

properties of Polyethylene Glycol (PEG) but with superior oxidative stability and reduced

immunogenicity. This note covers monomer synthesis, solid-phase oligomerization, and ring-

opening polymerization (ROP) for Lipid Nanoparticle (LNP) shielding and drug conjugation.

Introduction: The "Stealth" Sarcosine Analog
In modern drug delivery, Polysarcosine (pSar) has emerged as a leading alternative to PEG.

While PEG is the gold standard for extending circulation time, it suffers from "PEG dilemma"

issues: non-biodegradability, oxidative degradation, and the emergence of anti-PEG antibodies.
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N-(2-methoxyethyl)glycine represents a "second-generation" sarcosine analog. By replacing

the methyl group of sarcosine with a methoxyethyl group, the resulting polymer exhibits:

Thermoresponsiveness: Tunable Lower Critical Solution Temperature (LCST) near body

temperature (unlike pure pSar).

Protease Resistance: The N-substitution prevents enzymatic cleavage of the backbone.

Enhanced Solubility: The ether oxygen provides additional hydrogen bond acceptance

without donating protons.

Nomenclature Clarification:

Sarcosine: N-methylglycine.[1][2][3]

Target Molecule: N-(2-methoxyethyl)glycine (CAS: 132686-97-4 for the acid).

Note: In this guide, "N-methoxyethyl sarcosine" refers to this N-substituted glycine scaffold.

Chemical Basis & Monomer Synthesis
Before polymerization, high-purity monomer must be synthesized. Two primary routes exist: the

Sub-monomer method (on-resin) and Solution-phase synthesis (for NCA polymerization).

Protocol A: Solution-Phase Synthesis of N-(2-
methoxyethyl)glycine
Use this protocol to generate the free acid for subsequent N-carboxyanhydride (NCA)

conversion.

Reagents:

Bromoacetic acid (

)

2-Methoxyethylamine (

)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/search.html?q=N-Methylglycine&ft=&fa=&fp=
https://tesidottorato.depositolegale.it/bitstream/20.500.14242/312380/1/69062517726295365761808171212889526923.pdf
https://pubs.rsc.org/en/content/articlehtml/2026/bm/d5bm01363a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3095374?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triethylamine (TEA)

Solvent: THF or Methanol

Step-by-Step Methodology:

Nucleophilic Substitution: Dissolve 2-methoxyethylamine (2.0 eq) in THF at 0°C.

Addition: Dropwise add Bromoacetic acid (1.0 eq) dissolved in THF over 30 minutes. The

excess amine acts as a base to scavenge HBr.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

Workup: Evaporate solvent. Redissolve residue in water and load onto a cation-exchange

resin (Dowex 50W).

Elution: Wash with water to remove unreacted bromoacetic acid. Elute product with 1M

aqueous Ammonia.

Isolation: Lyophilize the ammonia fractions to yield N-(2-methoxyethyl)glycine as a white

hygroscopic powder.

Validation:

1H NMR (

): Confirm singlet at

ppm (N-CH2-COOH) and multiplets for the ethyl chain.

Purity Check: Ensure absence of N,N-bis(methoxyethyl)glycine (dialkylated impurity).

Application 1: Solid-Phase Peptoid Synthesis
(SPPS)
For constructing precise oligomers (e.g., PROTAC linkers or molecular transporters), the Sub-

monomer method is superior to using pre-made amino acids. This method builds the N-

methoxyethyl glycine unit directly on the resin.
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Workflow Diagram: Sub-Monomer Cycle

Rink Amide Resin
(De-Fmoc'd)

Step 1: Acylation
(Bromoacetic acid + DIC)

Start Cycle Step 2: Displacement
(2-Methoxyethylamine)

Bromo-intermediate
Repeat Cycle

Cleavage
(TFA/TIS/H2O)

Final Cycle Oligomer
(N-methoxyethyl peptoid)

Click to download full resolution via product page

Caption: The sub-monomer cycle alternates between acylation with bromoacetic acid and

nucleophilic displacement with the primary amine (2-methoxyethylamine).

Protocol B: Automated Sub-Monomer Synthesis
Resin Preparation: Swell Rink Amide resin (0.6 mmol/g loading) in DMF for 20 mins.

Remove Fmoc group using 20% Piperidine/DMF.

Step 1 (Acylation): Add Bromoacetic acid (1.0 M in DMF) and DIC (1.0 M in DMF) to the

resin. Shake for 20 mins at 35°C. Wash with DMF (3x).

Step 2 (Displacement): Add 2-Methoxyethylamine (1.5 M in NMP). Shake for 30 mins at

35°C. Wash with DMF (3x).

Critical Insight: NMP is preferred over DMF in the displacement step to prevent side

reactions and improve swelling.

Iteration: Repeat Steps 2 & 3 for desired length.

Cleavage: Treat resin with 95% TFA, 2.5% TIS, 2.5%

for 2 hours. Precipitate in cold diethyl ether.

Application 2: Lipid Nanoparticle (LNP) Shielding
N-(2-methoxyethyl)glycine is increasingly used to synthesize Polypeptoid-Lipids, which replace

PEG-lipids in LNP formulations (e.g., for mRNA vaccines). These lipids provide steric

stabilization ("stealth") but degrade into harmless metabolites (sarcosine analogs).

Mechanism: Ring-Opening Polymerization (ROP)
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To make the polymer tail for the lipid, the monomer must first be converted to an N-

Carboxyanhydride (NCA).

Reaction Scheme:

Protocol C: Synthesis of N-Methoxyethyl NCA
Safety Warning: This reaction generates HCl and requires handling Triphosgene (highly toxic).

Work in a fume hood.

Suspension: Suspend dry N-(2-methoxyethyl)glycine HCl salt in anhydrous THF.

Phosgenation: Add Triphosgene (0.35 eq) and Limonene (scavenger for HCl) or Pinene.

Reflux: Heat to 50°C under

flow until the solution becomes clear (approx 2-3 hours).

Purification: Precipitate the NCA by adding the reaction mixture into dry Hexane.

Recrystallize from THF/Hexane inside a glovebox.

Quality Control: NCA purity is critical. Any trace of acid or water will terminate

polymerization prematurely.

Protocol D: LNP Formulation (Brief)
Lipid Mix: Combine Ionizable Lipid, Cholesterol, DSPC, and Peptoid-Lipid (1.5 mol%) in

Ethanol.

mRNA Phase: Dissolve mRNA in Citrate Buffer (pH 4.0).

Microfluidic Mixing: Mix aqueous and organic phases at 3:1 ratio (Flow rate 12 mL/min).

Dialysis: Dialyze against PBS to remove ethanol and neutralize pH.

Data Summary & Comparison
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Feature
Poly(Ethylene
Glycol) (PEG)

Polysarcosine
(pSar)

Poly(N-
methoxyethyl
glycine)

Backbone Ether (-C-O-C-) Polyamide (Peptoid) Polyamide (Peptoid)

Side Chain None Methyl Methoxyethyl

Immunogenicity High (Anti-PEG Abs) Low Low

Biodegradability Non-biodegradable Biodegradable Biodegradable

Solubility Water soluble Water soluble
Thermoresponsive

(LCST ~30-50°C)

LNP Stability High High
High (Stealth +

Shedding)

Troubleshooting & Expert Tips
"Truncated Sequences" in SPPS:

Cause: Incomplete displacement of the bromide by the methoxyethyl amine.

Solution: Double coupling during the displacement step (2 x 30 min). Use a high

concentration of amine (1.5 - 2.0 M).

NCA Polymerization Stalling:

Cause: Impure NCA monomer (trace acid/water).

Solution: The NCA must be white crystals. If oily or yellow, recrystallize again. Ensure the

initiator (amine) is strictly anhydrous.

Aggregation:

Poly(N-methoxyethyl glycine) can aggregate above its Cloud Point (LCST). Ensure

synthesis and processing are performed below 30°C if the polymer MW is high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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